molecular formula C12H19NO4 B2392216 BOC-1,2-TRANS-ACHEC-OH CAS No. 865689-24-3

BOC-1,2-TRANS-ACHEC-OH

Cat. No.: B2392216
CAS No.: 865689-24-3
M. Wt: 241.287
InChI Key: FEPYBSDCOQXJAI-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, BOC-1,2-TRANS-ACHEC-OH is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor in enzymatic reactions makes it a useful tool for biochemists .

Medicine: Researchers explore its structure-activity relationships to design new pharmaceuticals .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of BOC-1,2-TRANS-ACHEC-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include enzymatic catalysis and protein-ligand interactions .

Comparison with Similar Compounds

Uniqueness: What sets BOC-1,2-TRANS-ACHEC-OH apart is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

(1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPYBSDCOQXJAI-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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